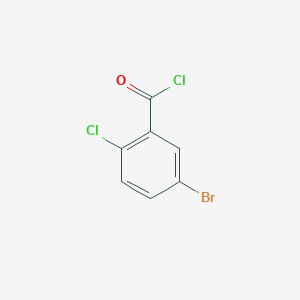

5-溴-2-氯烟酸

描述

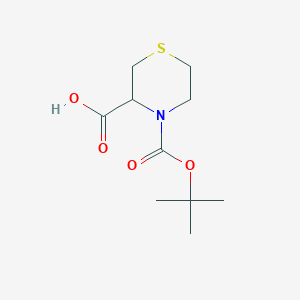

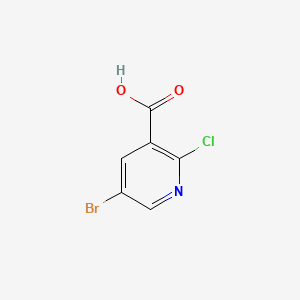

5-Bromo-2-chloronicotinic acid is a halogenated derivative of nicotinic acid, which is a form of vitamin B3 or niacin. This compound is characterized by the presence of bromine and chlorine substituents on the pyridine ring, which significantly alters its chemical and physical properties compared to the parent compound. It serves as an intermediate in the synthesis of various pharmaceuticals and has been explored for its potential in the development of new therapeutic agents.

Synthesis Analysis

The synthesis of derivatives of 5-bromo-2-chloronicotinic acid has been reported through various methods. For instance, a series of N-phenylamides of 5-bromo-2-chloronicotinic acid were synthesized by reacting freshly prepared acid chlorides with substituted anilines, resulting in thirty new compounds . Another study describes the synthesis of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for SGLT2 inhibitors, starting from dimethyl terephthalate and involving steps such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These methods demonstrate the versatility of 5-bromo-2-chloronicotinic acid as a building block for more complex molecules.

Molecular Structure Analysis

The molecular structure of compounds derived from 5-bromo-2-chloronicotinic acid has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a diorganotin ester of 5-bromonicotinic acid was determined, revealing a polymeric chain formation due to coordination between the carboxylate moieties and tin atoms . Another study reported the crystal structure of a compound derived from 5-bromonicotinic acid, which showed intermolecular hydrogen bonding forming layers parallel to the ab plane .

Chemical Reactions Analysis

5-Bromo-2-chloronicotinic acid and its derivatives participate in various chemical reactions. Electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid yielded 6-aminonicotinic acid with high selectivity . Ullmann condensation followed by intramolecular cyclization was used to synthesize dipyridopyrimidinones, demonstrating the reactivity of the halogenated nicotinic acid in forming heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-2-chloronicotinic acid derivatives are influenced by the presence of halogen substituents. These properties have been characterized using elemental analysis, IR, 1H NMR, and 13C NMR spectroscopy . The introduction of bromine and chlorine atoms can affect the acidity, reactivity, and overall stability of the molecule, making it a valuable intermediate in organic synthesis.

科学研究应用

生物催化和化学合成

5-溴-2-氯烟酸是各种化学品的合成中的关键中间体,特别是在农业和制药领域。已经进行了研究,开发了高效和环保的合成途径来制备这种化合物。例如,研究已经集中在利用特定细菌菌株(例如红球菌属Rhodococcus erythropolis)或工程酶(例如来自Pantoea sp.的酰胺酶)对相关化合物进行生物转化,以改善2-氯烟酸的生产过程,这与5-溴-2-氯烟酸密切相关(Jin et al., 2011);(Tang et al., 2018)。

制药和放射标记应用

5-溴-2-氯烟酸及其衍生物在制药行业中起着至关重要的作用。它们用于合成各种药物,例如用于糖尿病治疗的SGLT2抑制剂。合成过程通常涉及多个步骤,包括硝化、水解、加氢、酯化、溴化和重氮化,正如一项关于SGLT2抑制剂关键中间体的可扩展制备的研究所示(Zhang et al., 2022)。此外,5-溴-2-氯烟酸的衍生物已经在放射标记的背景下进行了探索,特别是用于制备对技师锝有用的双功能螯合剂,用于诊断成像(Meszaros et al., 2011)。

环境监测

该化合物及其衍生物在环境监测中也很重要。例如,离子色谱联用光诱导荧光检测已被用于同时测定环境样品中一种新烟碱类杀虫剂乙酰咪啶及其主要代谢物6-氯烟酸。这种方法突显了这些化合物在监测环境污染和了解农业化学品影响方面的重要性(Subhani et al., 2020)。

安全和危害

作用机制

Mode of Action

It is known that the compound is used as a starting material in the synthesis of Nicofluprole, a novel insecticide . The specific interactions between 5-bromo-2-chloronicotinic acid and its targets, as well as the resulting changes, are yet to be reported .

Biochemical Pathways

The biochemical pathways affected by 5-Bromo-2-chloronicotinic acid are currently unknown

Result of Action

As it is used in the synthesis of Nicofluprole, an insecticide, it may have insecticidal properties . .

Action Environment

Factors such as temperature, pH, and presence of other chemicals can potentially affect the action of the compound. For instance, it is recommended to store the compound at room temperature .

属性

IUPAC Name |

5-bromo-2-chloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKNYSJCAGUXDOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376903 | |

| Record name | 5-bromo-2-chloronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29241-65-4 | |

| Record name | 5-bromo-2-chloronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-chloronicotinic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。